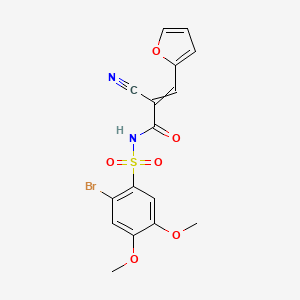
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O6S/c1-23-13-7-12(17)15(8-14(13)24-2)26(21,22)19-16(20)10(9-18)6-11-4-3-5-25-11/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZOUNBIHPWQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 441.25 g/mol. Its structure includes a brominated dimethoxybenzene sulfonyl group, a cyano group, and a furan moiety, which contribute to its reactivity and biological properties .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.25 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can bind to specific enzymes and proteins, altering their activity through several mechanisms:
- Enzyme Inhibition : The sulfonyl group enhances the compound's ability to inhibit enzymes involved in critical metabolic pathways.
- Protein Binding : The compound can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their functional dynamics.
- Reactive Intermediates : The presence of the cyano group may lead to the formation of reactive intermediates that can modify biomolecules.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated significant growth inhibition in human breast cancer (MCF-7) cells .
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in macrophage cultures. This suggests potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary investigations reveal that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


